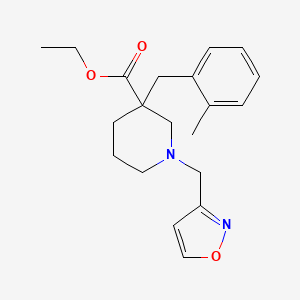
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. IPP belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids.
Wirkmechanismus
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as a decrease in bone resorption. Additionally, 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have a tissue-selective effect, meaning it has a greater impact on muscle and bone tissue than on other tissues such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide can increase muscle mass and strength, improve bone density and strength, and enhance physical performance in animal models. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is its tissue-selective effect, which allows for a more targeted approach to studying its effects on muscle and bone tissue. However, one limitation is that the long-term effects of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide use are not yet fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. One area of focus could be on developing more potent and selective SARMs that have fewer side effects than traditional anabolic steroids. Additionally, more research is needed to determine the long-term effects of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide use and its potential as a therapeutic agent for metabolic disorders. Finally, there is a need for more studies on 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide's effects on bone density and strength in postmenopausal women, as this population is at high risk for osteoporosis.
Synthesemethoden
The synthesis of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 2-isopropylphenol with 3-pyridinemethanamine in the presence of an acid catalyst to form 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is isolated through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been studied for its potential use as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve bone density and strength, increase muscle mass and strength, and enhance physical performance. Furthermore, 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-8-4-5-9-17(16)22-14(3)18(21)20-12-15-7-6-10-19-11-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJCKGZYIPSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6130849.png)
![2-(3-furyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6130864.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![N-[3-(5-methyl-2H-tetrazol-2-yl)-1-adamantyl]-3-furamide](/img/structure/B6130868.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
![2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B6130895.png)


![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)